Home > Products > Screening Compounds P123191 > p-SCN-Bn-deferoxamine
p-SCN-Bn-deferoxamine - 1222468-90-7

p-SCN-Bn-deferoxamine

Catalog Number: EVT-1596633
CAS Number: 1222468-90-7
Molecular Formula: C33H52N8O8S2
Molecular Weight: 752.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

p-SCN-Bn-DOTA

Compound Description: p-SCN-Bn-DOTA (where DOTA stands for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelator commonly used in radiolabeling. It forms stable complexes with various radiometals, including Indium-111 (111In) [].

Relevance: Similar to p-SCN-Bn-deferoxamine, p-SCN-Bn-DOTA acts as a bifunctional chelator, enabling the attachment of radiometals to antibodies for imaging purposes. They share a similar structure, with the primary difference being the chelating moiety (deferoxamine vs. DOTA) [].

p-SCN-Bn-CHX-A”-DTPA

Compound Description: p-SCN-Bn-CHX-A”-DTPA (where DTPA represents diethylenetriaminepentaacetic acid) is another bifunctional chelator employed in radiolabeling. This compound effectively chelates radiometals like Lutetium-177 (177Lu) [].

Relevance: This compound shares a similar function and structural features with p-SCN-Bn-deferoxamine, acting as a bifunctional chelator. The key difference lies in the specific chelating agent used, with p-SCN-Bn-CHX-A”-DTPA utilizing DTPA instead of deferoxamine []. This difference may influence the choice of radiometal and its application in targeted radionuclide therapy.

Deferoxamine-Porphyrin-PEG Nanocomplex (Df-PPN)

Compound Description: This compound combines deferoxamine (Df) with a porphyrin molecule and polyethylene glycol (PEG) to create a nanocomplex []. Df-PPN acts as both a receiver and carrier of Cerenkov radiation (CR) energy.

Relevance: This compound directly utilizes deferoxamine, the same chelating moiety found in p-SCN-Bn-deferoxamine. In this case, the deferoxamine is not used for direct radiolabeling but rather as part of a system for delivering CR energy, highlighting a different application of the deferoxamine molecule [].

89Zr-oxine

Compound Description: 89Zr-oxine is a complex formed between Zirconium-89 (89Zr) and oxine (8-hydroxyquinoline). This complex is used for labeling cells in vitro [].

Relevance: While both 89Zr-oxine and p-SCN-Bn-deferoxamine utilize 89Zr for potential imaging applications, they differ significantly in their target and application. 89Zr-oxine labels cells directly, while p-SCN-Bn-deferoxamine is conjugated to antibodies for targeted imaging in vivo []. This difference reflects the versatility of 89Zr in various labeling strategies.

Overview

p-SCN-Bn-deferoxamine is a bifunctional chelator that plays a significant role in radiopharmaceutical applications, particularly in the field of positron emission tomography (PET) imaging. This compound is designed to facilitate the complexation of metal ions, such as zirconium-89, which is crucial for imaging and therapeutic purposes. The compound's structure incorporates a benzyl isothiocyanate group, enhancing its ability to conjugate with biomolecules like antibodies.

Source

The synthesis of p-SCN-Bn-deferoxamine has been documented in various studies, highlighting its derivation from deferoxamine, a well-known iron chelator. The development of this compound aims to improve the stability and efficacy of radiolabeled antibodies for PET imaging applications .

Classification

p-SCN-Bn-deferoxamine is classified as a bifunctional chelator due to its capacity to bind both metal ions and biological molecules. It falls under the category of chelating agents, specifically designed for use in radiopharmaceuticals, where it serves to stabilize metal ion complexes in vivo.

Synthesis Analysis

Methods

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as spermine or other derivatives.
  2. Reactions: Key reactions include:
    • Reaction of spermine with benzyl isothiocyanate (p-SCN-Bn) to form the desired chelator.
    • Deprotection steps using mild Lewis acids like boron trichloride to facilitate the removal of protecting groups while maintaining high yields.
  3. Purification: The final product is purified using HPLC, ensuring that impurities are minimized and the compound is suitable for further biological applications .
Molecular Structure Analysis

Structure

The molecular structure of p-SCN-Bn-deferoxamine features:

  • A central deferoxamine backbone,
  • A benzyl isothiocyanate moiety that serves as a linker for conjugation,
  • Hydroxypyridinone groups that provide coordination sites for metal ions.

Data

The molecular formula can be represented as C19H23N5O5SC_{19}H_{23}N_{5}O_{5}S, with specific structural characteristics that allow it to form stable complexes with metals like zirconium .

Chemical Reactions Analysis

Reactions

p-SCN-Bn-deferoxamine undergoes several critical reactions:

  1. Metal Complexation: It forms stable complexes with metal ions such as zirconium-89, crucial for PET imaging.
  2. Conjugation Reactions: The compound can react with amine groups on proteins (e.g., antibodies) via thiourea bond formation, allowing for targeted delivery of radiolabeled agents.

Technical Details

The conjugation process typically involves:

  • Mixing p-SCN-Bn-deferoxamine with antibodies in the presence of a base (e.g., N,N-diisopropylethylamine) to facilitate bond formation.
  • Monitoring reaction progress through techniques like thin-layer chromatography or mass spectrometry .
Mechanism of Action

Process

The mechanism by which p-SCN-Bn-deferoxamine operates involves:

  1. Metal Ion Binding: The hydroxypyridinone groups coordinate with metal ions, forming stable complexes that prevent dissociation in biological environments.
  2. Targeting: When conjugated to antibodies, the compound directs the radiolabeled complex to specific tissues or tumors, enhancing imaging accuracy.

Data

Studies have shown that p-SCN-Bn-deferoxamine exhibits high stability in vivo, reducing the risk of free metal ion release into non-target tissues, which can lead to toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and dimethylformamide; limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Exhibits high stability when complexed with metal ions.
  • Reactivity: Reacts readily with amine groups under physiological conditions.

Relevant data indicates that the compound maintains structural integrity under various conditions, making it suitable for biological applications .

Applications

Scientific Uses

p-SCN-Bn-deferoxamine has several notable applications:

  1. Radiopharmaceutical Development: Used extensively in the preparation of radiolabeled antibodies for PET imaging, allowing for precise localization of tumors.
  2. Bioconjugation: Facilitates the development of targeted therapies by enabling the attachment of therapeutic agents to specific biomolecules.
  3. Research Tool: Serves as a model compound for studying metal ion interactions in biological systems and developing new chelators .
Synthesis and Chemical Optimization of p-SCN-Bn-Deferoxamine

Synthetic Route Design and Efficiency Improvements

Comparative Analysis of Multi-Step vs. Streamlined Synthesis Protocols

The synthesis of p-SCN-Bn-deferoxamine (p-SCN-Bn-DFO) has evolved from complex multi-step procedures to optimized streamlined pathways. Traditional routes involved 9-12 steps with multiple chromatographic purifications, resulting in low overall yields (typically <5%). For example, early syntheses required sequential protection/deprotection of deferoxamine’s amine groups, followed by isothiocyanate functionalization, with HPLC purification after each step causing significant product loss [3]. In contrast, modern approaches reduce steps to 3-4 core reactions by integrating one-pot strategies. Key innovations include:

  • Direct conjugation of p-isothiocyanatobenzyl groups to pre-activated deferoxamine intermediates
  • Simultaneous deprotection/conjugation under controlled pH
  • Elimination of intermediate HPLC purifications through selective crystallization [4]

These improvements elevate yields to 14–25% while maintaining ≥95% purity, as validated by reversed-phase HPLC [4]. The streamlined protocol also enhances reproducibility by minimizing handling-sensitive steps, making large-scale production feasible for clinical applications [3] [4].

Table 1: Comparative Synthesis Efficiency

Synthesis ApproachStepsOverall YieldPurification Method
Traditional Multi-Step9–121.4–5%HPLC after each step
Streamlined Protocol3–414–25%Final HPLC only

Solvent Systems and Reaction Condition Optimization for Yield Enhancement

Solvent selection critically influences conjugation efficiency between deferoxamine and p-isothiocyanatobenzyl linkers. Polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate reagent solubility but risk carbamylation side reactions. Studies demonstrate that mixed-solvent systems optimize yield:

  • DMSO/Water (4:1 v/v): Enhances linker solubility while suppressing hydrolysis of isothiocyanate groups [6]
  • Phosphate-Buffered Saline (PBS) (0.5 M, pH 7.0–7.4): Maximizes conjugation efficiency for antibody applications [7] [8]
  • Acetonitrile/0.1% TFA: Preferred for HPLC purification, yielding symmetric peaks with retention time = 5.2 min [4]

Reaction parameters are equally pivotal:

  • pH: Maintaining pH 7.0–7.4 during conjugation minimizes isothiocyanate degradation (<5% hydrolysis vs. >20% at pH >8.0) [7]
  • Temperature: Room temperature (20–25°C) incubation for 60 minutes achieves >98% radiochemical conversion in radiolabeling precursors [8]
  • Linker Ratio: A 5:1 molar excess of p-SCN-Bn linker to deferoxamine drives near-quantitative conjugation [3]

Strategies for Minimizing Side Products in Chelator-Antibody Conjugation

Conjugating p-SCN-Bn-DFO to antibodies risks side products like polymerized antibodies or hydrolyzed chelators. Three key strategies mitigate this:

  • Controlled Stoichiometry: Limiting chelator-to-antibody ratios to 2.5:1–5:1 ensures ≤3 chelators per antibody, reducing aggregation. Exceeding 8:1 ratios promotes cross-linking and precipitation [3].
  • Site-Directed Conjugation: Targeting lysine residues distal to antigen-binding domains preserves immunoreactivity. Incubating antibodies with p-SCN-Bn-DFO in 50 mM borate buffer (pH 8.5) for 30 minutes achieves >90% conjugation while minimizing misfolding [6].
  • Hydrolysis Suppression: Lyophilized p-SCN-Bn-DFO stored at –80°C retains >95% reactivity after 6 months. Pre-conjugation HPLC monitoring ensures isothiocyanate group integrity [4] [6].

Table 2: Conjugation Optimization Parameters

ParameterOptimal ConditionImpact on Conjugation
Molar Ratio (Chelator:Antibody)2.5:1–5:1Prevents aggregation
Buffer50 mM borate, pH 8.5Maximizes lysine reactivity
Incubation Time30–45 min at 25°CMinimizes hydrolysis
StorageLyophilized at –80°CPreserves isothiocyanate groups

Properties

CAS Number

1222468-90-7

Product Name

p-SCN-Bn-deferoxamine

IUPAC Name

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide

Molecular Formula

C33H52N8O8S2

Molecular Weight

752.9 g/mol

InChI

InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51)

InChI Key

HBAYEVATSBINBX-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O

Synonyms

4-isothiocyanatobenzyl-desferrioxamine
Df-Bz-NCS
p-isothiocyanatobenzyl-desferrioxamine

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.